molecular formula C10H8F3NO3 B5781433 N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide

Cat. No.: B5781433
M. Wt: 247.17 g/mol
InChI Key: NGNSCJFIZWKKCW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide is an organic compound that features a benzodioxole ring attached to a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The trifluoroacetamide group can be reduced to the corresponding amine.

    Substitution: The trifluoroacetamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones derived from the benzodioxole ring.

    Reduction: Corresponding amines from the trifluoroacetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The benzodioxole ring and trifluoroacetamide group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and reactivity compared to other benzodioxole derivatives. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNSCJFIZWKKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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